

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Naphthionate

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Compound of Interest

Compound Name: Sodium naphthionate

Cat. No.: B093542

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Introduction

Sodium 4-amino-1-naphthalenesulfonate, commonly known as **Sodium Naphthionate**, is a vital organic intermediate with the chemical formula $C_{10}H_8NNaO_3S$.^{[1][2]} It typically appears as an off-white or grayish crystalline powder.^{[1][2][3]} This compound is a sulfonated derivative of naphthalene and is highly valued for its water solubility, a property imparted by the sulfonate group, which makes it a key precursor in the synthesis of a wide range of azo dyes, pigments, and some pharmaceuticals.^{[2][3][4][5]} Its aromatic amine structure allows for diazotization and subsequent coupling reactions, which are fundamental to the production of vibrant and stable colorants used extensively in the textile, paper, and leather industries.^{[2][4]} This guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of **sodium naphthionate** for researchers and professionals in chemical and drug development.

Physicochemical Properties

Sodium naphthionate is a stable compound under normal conditions, though it decomposes at high temperatures.^{[4][5]} It is freely soluble in water, forming a solution with a blue fluorescence, and slightly soluble in ethanol, but insoluble in ether.^{[6][7]}

Property	Value	References
Chemical Formula	C ₁₀ H ₈ NNaO ₃ S	[1][2]
Molecular Weight	245.23 g/mol	[2][8][9]
CAS Number	130-13-2	[1][2]
Appearance	Off-white, light beige to brown crystalline powder/flakes	[1][3][6]
Melting Point	Decomposes above 280-300 °C	[4][6][10]
Solubility	Freely soluble in water, slightly soluble in ethanol, insoluble in ether	[6][7]
Purity	Typically ≥74-75%	[1][11]

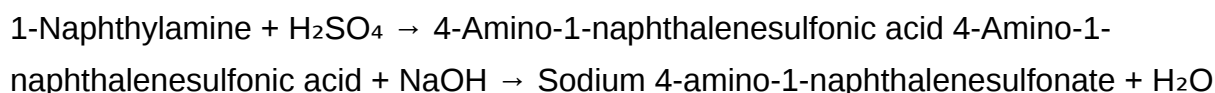
Synthesis of Sodium Naphthionate

The primary industrial synthesis of **sodium naphthionate** involves the sulfonation of 1-naphthylamine (alpha-naphthylamine). Several methods exist, with the choice often depending on the desired scale, purity, and available equipment. The core of the synthesis is an electrophilic aromatic substitution reaction.[3]

Common Synthesis Method: Solvent-Based Sulfonation

A widely adopted method is the liquid-phase sulfonation of 1-naphthylamine using sulfuric acid in a high-boiling point solvent, such as o-dichlorobenzene.[12] This approach offers better temperature control and homogeneity compared to older solid-phase "baking" methods.[12]

Reaction Scheme:



Parameter	Condition	References
Starting Material	1-Naphthylamine	[12][13]
Sulfonating Agent	Sulfuric Acid (80-96%) or Sulfur Trioxide	[12][13][14]
Solvent	o-Dichlorobenzene	[12][13]
Reaction Temperature	40 °C (Sulfonation), rising to 180-190 °C	[7][13]
Neutralization Agent	Sodium Hydroxide (NaOH) or Sodium Carbonate (Na ₂ CO ₃)	[12][13]
Neutralization pH	7.0 - 7.5	[13][15]
Typical Yield	~90%	[12]

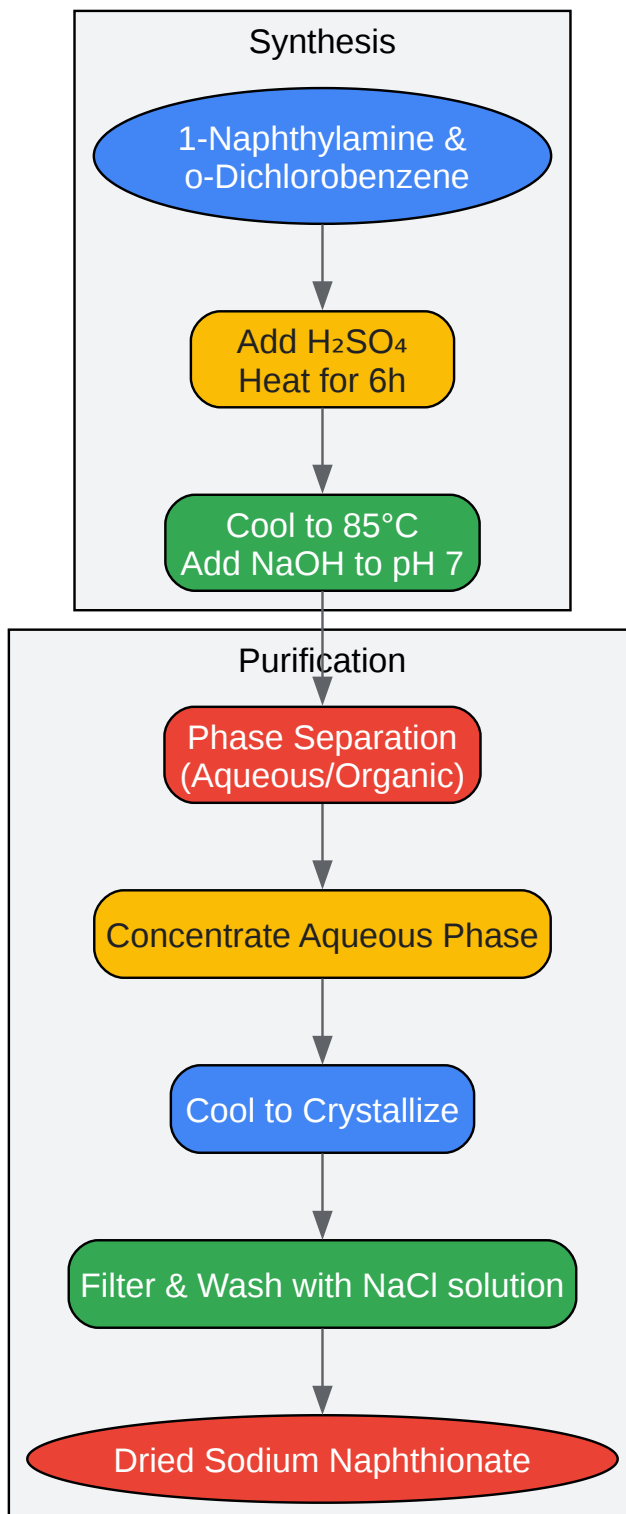
Experimental Protocol: Solvent-Based Sulfonation

- **Ammonium Salt Formation:** In a suitable reactor, charge 150 mL of o-dichlorobenzene, 35.8 g of 1-naphthylamine, and 1.5 g of a surfactant such as Tween 60.[12] While stirring, slowly add 33.6 g of 80% sulfuric acid.[12]
- **Transposition Sulfonation:** Heat the mixture and maintain it at a controlled temperature for approximately 6 hours to complete the sulfonation process.[12]
- **Neutralization:** Cool the reaction mixture to approximately 85 °C.[13] Slowly add a concentrated solution of sodium hydroxide or sodium carbonate to neutralize the newly formed 4-amino-1-naphthalenesulfonic acid to a pH of 7.0.[12][13]
- **Phase Separation:** After neutralization, allow the mixture to settle. The aqueous phase containing the **sodium naphthionate** product will separate from the organic (o-dichlorobenzene) phase.[13]
- **Isolation and Purification:** Separate the aqueous phase. Concentrate the solution by evaporation to a specific gravity of about 1.21.[13] Allow the concentrate to stand at 65 °C for one hour, then cool to induce crystallization.[13]

- Filtration and Drying: Filter the resulting precipitate. For further purification, the crude product can be suspended in water, brought to a pH of 7-8 with sodium hydroxide solution, heated to 90 °C, and then cooled.[16] The purified precipitate is filtered off, washed with a 10% sodium chloride solution to reduce the solubility of the product in the wash water, and then dried.[16]

Synthesis Workflow Diagram

Synthesis Workflow for Sodium Naphthionate

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Caption: A flowchart illustrating the key stages in the synthesis and purification of **Sodium Naphthionate**.

Characterization of Sodium Naphthionate

To confirm the identity, purity, and structure of the synthesized **sodium naphthionate**, a combination of spectroscopic and analytical techniques is employed.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For **sodium naphthionate**, ^1H NMR, ^{13}C NMR, and ^{23}Na NMR can be utilized.^[8]

- ^1H NMR: Provides information on the number and environment of protons on the naphthalene ring system.
- ^{13}C NMR: Reveals the carbon skeleton of the molecule.
- ^{23}Na NMR: Can be used to study the ionic environment of the sodium counter-ion.^{[17][18]} The chemical shift and line width of the ^{23}Na signal can give insights into ion pairing and solvation.^[18]

Spectroscopic Data (^1H and ^{13}C NMR)	
Technique	Expected Observations
^1H NMR	Complex aromatic signals corresponding to the protons on the substituted naphthalene ring.
^{13}C NMR	Signals corresponding to the ten carbon atoms of the naphthalene ring, with shifts influenced by the amino and sulfonate substituents.

Experimental Protocol (NMR):

- Prepare a sample by dissolving 5-10 mg of dried **sodium naphthionate** in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).

- Transfer the solution to an NMR tube.
- Acquire ^1H , ^{13}C , and, if desired, ^{23}Na spectra using a standard NMR spectrometer.[8]

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of naphthionic acid (the free acid form) is available in the NIST Chemistry WebBook. [19] The spectrum of the sodium salt will show similar characteristic peaks.

Infrared (IR) Spectroscopy Data	
Functional Group	Expected Wavenumber (cm^{-1})
N-H Stretch (Amine)	3200 - 3500
C-H Stretch (Aromatic)	3000 - 3100
S=O Stretch (Sulfonate)	1150 - 1250 and 1030 - 1080
C=C Stretch (Aromatic)	1450 - 1600

Experimental Protocol (FTIR):

- Prepare a KBr pellet by mixing ~1 mg of the dried sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[8]
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system. The amide conjugate of a similar naphthalenic structure shows a strong absorption band around 289 nm.[20]

UV-Visible Spectroscopy Data	
λ_{max}	~289 - 313 nm
Solvent	Water or Ethanol

Experimental Protocol (UV-Vis):

- Prepare a dilute solution of **sodium naphthionate** in a UV-transparent solvent like water or ethanol.
- Record the absorbance spectrum from approximately 200 to 800 nm using a quartz cuvette.
[\[21\]](#)

Thermal Analysis

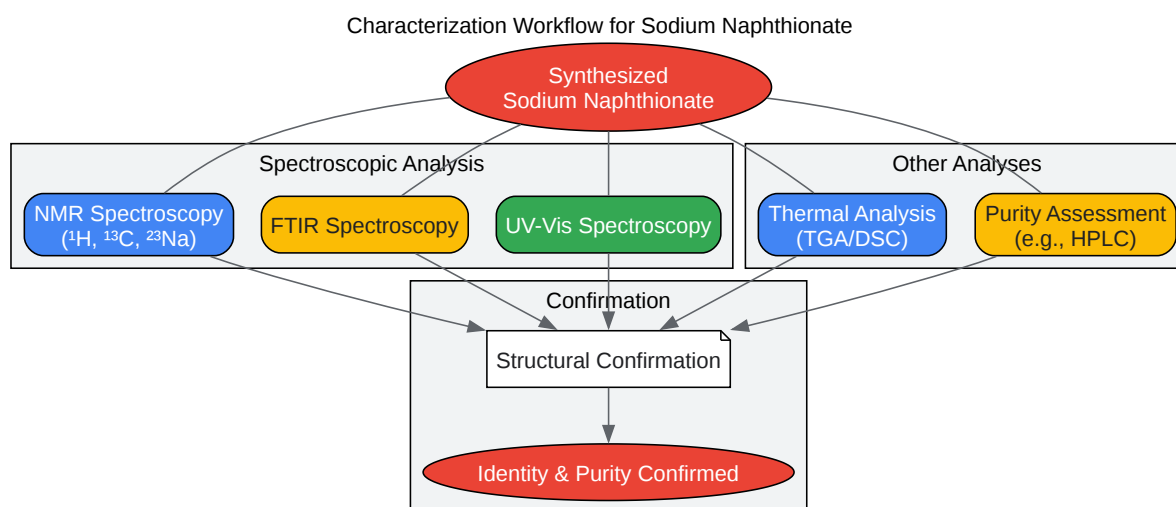
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compound.[\[5\]](#)

- TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of hydrates.
- DSC: Measures the heat flow into or out of a sample as it is heated, revealing phase transitions, melting, and decomposition events. Sodium propionate, a related sodium salt, shows multiple solid-solid phase transitions before melting.[\[22\]](#)

Experimental Protocol (TGA/DSC):

- Place a small, accurately weighed amount (5-10 mg) of the sample into an appropriate TGA or DSC pan (e.g., alumina).[\[23\]](#)
- Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[\[23\]](#)[\[24\]](#)
- Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

Characterization Workflow Diagram



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